Lead stearate
Description
Properties
IUPAC Name |
lead(2+);octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLDLKMNUJERMK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb(C18H35O2)2, C36H70O4Pb | |
| Record name | LEAD STEARATE | |
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DSSTOX Substance ID |
DTXSID0029630 | |
| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |
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Molecular Weight |
774 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999), White solid with slight fatty odor; [CAMEO] | |
| Record name | LEAD STEARATE | |
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| Record name | Lead(II) stearate | |
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Flash Point |
greater than 450 °F (USCG, 1999), Flash point > 450 °F | |
| Record name | LEAD STEARATE | |
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| Record name | Lead(II) stearate | |
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Density |
1.34 to 1.4 (USCG, 1999) | |
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CAS No. |
1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 1072-35-1, 90459-52-2, 7428-48-0 | |
| Record name | LEAD STEARATE | |
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| Record name | Lead stearate | |
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| Record name | Octadecanoic acid, lead(2+) salt, basic | |
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| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |
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| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |
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| Record name | Lead distearate | |
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| Record name | Stearic acid, lead salt | |
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| Record name | Octadecanoic acid, lead(2+) salt, basic | |
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| Record name | LEAD STEARATE | |
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Melting Point |
240.3 °F (USCG, 1999) | |
| Record name | LEAD STEARATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Preparation Methods
Direct Reaction of Lead Oxide and Stearic Acid
The direct synthesis method, exemplified by CN103980107A, involves reacting yellow lead (PbO) with stearic acid in a 3:2 molar ratio. Key steps include:
-
Reactor Charging : PbO and stearic acid are heated to 100–120°C for 0.5–1 hour.
-
Promoter Addition : Water (0.2–2% of stearic acid mass) and accelerants (e.g., sodium hydroxide, potassium hydroxide) enhance salt formation.
-
Vacuum Dewatering : A vacuum pump removes moisture for 0.3–1.0 hours.
-
Product Formation : The dried product is tableted and packaged.
This method reduces wastewater by 70% compared to traditional techniques, achieving a yield of 98%.
Catalyzed Suspension Method
RU2533556C2 outlines a process using lead oxide, stearic acid, and acetic acid in aqueous suspension:
-
Suspension Preparation : Lead oxide and acetic acid form a stable suspension at 75–80°C.
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Stearic Acid Integration : Solid stearic acid is added, followed by circulation for 60–90 minutes.
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Emulsion Stabilization : The mixture is held at 75–80°C for 100–120 minutes until pH 4.0–6.0 is achieved.
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Drying : Hot air (60–80°C) dries the filtered product.
This method emphasizes pH control and emulsion stability, critical for consistent product quality.
Catalysts and Reaction Accelerants
Catalysts markedly influence reaction kinetics and product purity. Sodium hydroxide and potassium hydroxide (0.2–2% of stearic acid mass) act as promoters in direct synthesis, reducing reaction times by 40%. In contrast, acetic acid in the suspension method lowers the activation energy, enabling reactions at milder temperatures. Comparative studies suggest alkaline promoters yield higher-purity this compound, whereas acidic catalysts simplify post-reaction filtration.
Process Optimization and Efficiency
Temperature and Time Parameters
Optimal reaction temperatures vary by method:
| Parameter | Direct Synthesis | Catalyzed Suspension |
|---|---|---|
| Temperature Range | 100–120°C | 75–80°C |
| Reaction Time | 0.5–4 hours | 2.5–3.5 hours |
| Yield | 95–98% | 85–90% |
Higher temperatures in direct synthesis accelerate stearate formation but risk product degradation beyond 120°C.
Waste Reduction Strategies
Vacuum dewatering in direct synthesis cuts water usage by 80%, while the suspension method’s closed-loop circulation minimizes acetic acid emissions.
Comparative Analysis of Preparation Methods
The table below contrasts key methodologies:
Direct synthesis excels in yield and environmental performance, whereas the suspension method offers simpler temperature control .
Chemical Reactions Analysis
Reaction of Stearic Acid with Lead(II) Oxide
The most common synthesis involves reacting stearic acid (C₁₇H₃₅COOH) with lead(II) oxide (PbO) in the presence of acetic acid as a catalyst :
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Conditions : Temperatures between 60°C (aqueous medium) and 135°C (melting method) , with reaction times ranging from 45 minutes to 2 hours.
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Catalysts : Acetic acid accelerates the reaction by protonating the oxide surface .
-
Yield : Up to 98% efficiency under optimized parameters (e.g., lead oxide particle size <74 μm, liquid-solid ratio of 4:1) .
Metathesis with Lead(II) Acetate
An alternative route employs sodium stearate and lead(II) acetate in an exchange reaction :
Thermal Decomposition
This compound decomposes at elevated temperatures, releasing toxic fumes :
Reactivity with Other Chemicals
This compound exhibits distinct behavior in the presence of specific reagents:
Hydrolysis
In aqueous alkaline conditions, partial hydrolysis occurs :
Reaction with Strong Oxidizers
This compound reacts violently with oxidizing agents (e.g., chlorates, nitrates), generating lead oxides and combustion products :
Compatibility with Polymers
Acts as a stabilizer in polyvinyl chloride (PVC) by scavenging HCl during degradation :
Reaction Kinetics and Optimization
Studies highlight critical parameters influencing synthesis efficiency:
Scientific Research Applications
PVC Processing
Lead stearate is widely utilized in the PVC industry due to its thermal stability and lubricating properties. It serves as a stabilizer during the processing of PVC, helping to prevent degradation at high temperatures.
| Application Area | Description |
|---|---|
| Cable Manufacturing | Used as a lubricant in cable insulation materials to enhance flexibility. |
| Calendering Operations | Improves the flow of PVC during calendering, leading to better sheet quality. |
| Extrusion | Acts as a processing aid to enhance the extrusion process efficiency. |
Lubrication
This compound functions as a lubricant in various applications due to its ability to reduce friction between surfaces. It is particularly useful in high-temperature environments.
- Di Basic this compound (DBLS) : A variant used extensively in lubrication, especially in high-temperature PVC processing, where it provides both stability and lubrication .
Toxicological Studies
Research has indicated that this compound exposure can lead to different toxicological effects compared to other lead compounds. Studies have shown that workers exposed to this compound exhibited higher plasma lead concentrations than those exposed to inorganic lead compounds, suggesting a unique bioavailability profile .
Conservation of Artworks
This compound has been identified as a contributor to the deterioration of oil paintings. Investigations into artworks have revealed that aggregates containing lead soaps, including this compound, can cause significant damage over time .
- Example : The analysis of The Anatomy Lesson of Dr. Nicolaes Tulp revealed the presence of lead soaps, prompting conservation efforts to mitigate damage caused by these compounds.
Biological Monitoring
A study conducted on workers at a lead stabilizer factory demonstrated that traditional biological monitoring parameters were inadequate for assessing the toxic effects of this compound exposure .
- Key Findings :
- Workers showed significantly higher plasma lead levels.
- Delta-aminolevulinic acid dehydratase (ALAD) activity was less depressed among this compound workers compared to those exposed to inorganic lead.
Mechanism of Action
Lead stearate exerts its effects primarily through its role as a stabilizer and lubricant. In PVC production, it helps in maintaining the stability of the polymer by preventing degradation during processing. The lead component can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their function. This compound’s mechanism of action also involves its ability to form a protective layer on surfaces, thereby reducing friction and wear .
Comparison with Similar Compounds
Chemical and Physical Properties
The table below contrasts lead stearate with magnesium and lanthanum stearates, emphasizing structural and functional differences:
| Property | This compound | Magnesium Stearate | Lanthanum Stearate |
|---|---|---|---|
| Molecular Formula | Pb(C₁₈H₃₅O₂)₂ | Mg(C₁₈H₃₅O₂)₂ | La(C₁₈H₃₅O₂)₃ |
| Molecular Weight | 774.14 g/mol | 591.24 g/mol | 942.94 g/mol |
| Melting Point | 115.7°C | ~200°C (decomposes) | Disordered layered structure |
| Solubility | Slightly soluble in H₂O | Insoluble in H₂O | Dispersible in IRIS oil |
| Primary Applications | Propellants, stabilizers | Pharmaceutical lubricant | Lubricant additive |
| Toxicity | High (reproductive, aquatic) | Low (FDA-approved) | Limited data |
Sources :
This compound in Propellants
This compound enhances combustion efficiency in rocket propellants by reducing the thermal decomposition temperature of nitrocellulose (NC)/nitroglycerin (NG) blends by ~3.7°C . It also lowers mechanical sensitivity, increasing impact safety (H₅₀ +17.6 cm) and reducing friction explosion probability by 60% . However, its combustion byproducts raise environmental concerns due to lead toxicity .
Magnesium Stearate in Pharmaceuticals
Magnesium stearate is widely used as a lubricant in tablet manufacturing. Its pseudo-polymorphic properties and compatibility with active pharmaceutical ingredients (APIs) are critical; impurities like magnesium oxide can destabilize APIs . Despite its low toxicity, overuse can compromise tablet dissolution rates .
Lanthanum Stearate in Lubricants
Lanthanum stearate improves dispersion stability in industrial lubricants when modified with oleic acid. Its porous, layered structure enhances tribological performance, reducing wear and friction in mechanical systems . Toxicity data remain sparse, but its applications are less restricted compared to this compound.
Toxicological and Environmental Profiles
- Environmental regulations increasingly restrict its use due to bioaccumulation risks .
- Magnesium Stearate : Classified as safe by the FDA, though impurities may necessitate stringent quality control in pharmaceuticals .
- Lanthanum Stearate: Limited ecotoxicological data exist, but its niche applications pose fewer regulatory hurdles .
Market and Regulatory Landscape
- This compound : Market growth is constrained by environmental regulations and competition from alternatives like zinc or calcium stearates . Key producers include WSD Chemical and Pratham Metchem LLP .
- Magnesium Stearate : Dominates pharmaceutical markets, with production tied to API compatibility studies .
- Lanthanum Stearate : Emerging in specialty lubricants, though production scales remain small .
Biological Activity
Lead stearate, a compound formed from lead and stearic acid, is primarily used as a heat stabilizer in polyvinyl chloride (PVC) and as a lubricant in various applications. However, its biological activity, particularly regarding its toxicity and effects on human health, has raised significant concerns. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, mechanisms of action, and relevant case studies.
This compound is classified as an organolead compound. Its unique structure allows for different interactions within biological systems compared to inorganic lead compounds. The toxicity of this compound is attributed to the release of lead ions in biological environments, which can interfere with various physiological processes.
Key Mechanisms of Action:
- Neurotoxicity: Lead exposure is known to affect neurological functions. Studies indicate that lead can disrupt neurotransmitter release and impair neuronal development.
- Immunotoxicity: Exposure to this compound may result in immunosuppression, affecting the body's ability to respond to infections. Research has shown alterations in immune cell populations among workers exposed to this compound .
- Enzyme Inhibition: Lead interferes with the activity of several enzymes, notably delta-aminolevulinic acid dehydratase (ALAD), which is crucial for heme synthesis. The inhibition of ALAD can lead to anemia and other hematological disorders .
Blood Lead Levels and Biological Monitoring
A study involving workers at a lead stabilizer factory revealed that those exposed to this compound had significantly higher plasma lead concentrations compared to those exposed to inorganic lead compounds. The study found:
- Plasma Lead Concentration: Workers exposed to this compound had a plasma lead concentration of versus in those exposed to inorganic lead.
- ALAD Activity: Despite higher plasma levels, ALAD activity was less depressed in this compound workers than in those exposed to inorganic forms .
Immunotoxicity Risk Assessment
Research indicates that chronic exposure to this compound may result in reduced numbers of natural killer (NK) cells and other immune dysfunctions. This suggests a potential risk for developing infections or autoimmune diseases due to impaired immune responses .
Occupational Exposure
In a case study involving 42 workers exposed to this compound:
- Health Monitoring: Biological monitoring highlighted elevated blood lead levels but poor correlation with ALAD activity, indicating that traditional biomarkers may not adequately reflect the toxicological impact of this compound .
- Symptoms Reported: Workers reported symptoms such as fatigue, gastrointestinal disturbances, and neurological issues consistent with lead poisoning.
Data Table: Summary of Toxicological Effects
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
